3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylbenzyl group, and a tetrahydrobenzothieno ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The initial step involves the cyclization of a suitable thiophene derivative with a benzyl halide under basic conditions to form the benzothieno ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the benzothieno intermediate.
Pyrimidine Ring Formation: The final step involves the condensation of the intermediate with a suitable amine and a carbonyl compound to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and may be developed into an anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can disrupt cellular processes, leading to the desired biological effects, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-1-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a chlorophenyl group and a methylbenzyl group attached to the benzothieno ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
899784-15-7 |
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Molecular Formula |
C24H21ClN2O2S |
Molecular Weight |
436.95 |
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H21ClN2O2S/c1-15-6-2-3-7-16(15)14-26-23-21(19-8-4-5-9-20(19)30-23)22(28)27(24(26)29)18-12-10-17(25)11-13-18/h2-3,6-7,10-13H,4-5,8-9,14H2,1H3 |
InChI Key |
ODAIVQFYZPCLLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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